3-Trifluoromethyl-a-oxo-benzenepropanoic acid
Description
3-Trifluoromethyl-α-oxo-benzenepropanoic acid (CAS 120658-70-0) is a fluorinated aromatic carboxylic acid with the molecular formula C₁₀H₇F₃O₃ and a molecular weight of 232.156 g/mol. The compound features:
- A benzene ring substituted with a trifluoromethyl (-CF₃) group at the 3-position.
- High purity (97%) and laboratory-specific applications, as noted by its supplier .
The trifluoromethyl group imparts electron-withdrawing effects, increasing the acidity of the carboxylic acid and influencing its solubility and stability. This compound is primarily utilized in pharmaceutical and agrochemical research due to its unique electronic and steric properties.
Properties
IUPAC Name |
2-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4H,5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRTZGDRXOCMEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601247396 | |
| Record name | α-Oxo-3-(trifluoromethyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601247396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120658-70-0 | |
| Record name | α-Oxo-3-(trifluoromethyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120658-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Oxo-3-(trifluoromethyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601247396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Trifluoromethyl-Substituted Grignard Intermediate
The synthesis begins with 3-bromo-5-trifluoromethylbenzene, which undergoes magnesium insertion in tetrahydrofuran (THF) to form the corresponding Grignard reagent. This step is highly exothermic and requires temperature control below −20°C to minimize byproducts such as tris[3,5-bis(trifluoromethyl)benzene].
Table 1: Reaction Conditions for Grignard Formation
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Reflux (65–67°C) |
| Reaction Time | 2–5 hours |
| Yield of Grignard | >95% (by NMR monitoring) |
Carboxylation with Carbon Dioxide
The Grignard intermediate is treated with CO₂ under pressure (20–25 psi) at −40°C to form 3-trifluoromethylbenzoic acid. Lower temperatures suppress proteo byproduct formation, increasing the yield of the carboxylated product to 76–78%.
Key Optimization Insight :
-
Pressure : Elevated CO₂ pressure (20–25 psi) enhances solubility without requiring excessive amounts of gas.
-
Temperature : Subzero conditions (−40°C) reduce side reactions, improving selectivity.
Reduction-Oxidation Cascades for α-Keto Acid Formation
Reduction of Hydrocinnamic Acid Derivatives
3-Trifluoromethylhydrocinnamic acid serves as a precursor. Using sodium borohydride (NaBH₄) and methanesulfonic acid in methyl tert-butyl ether (MTBE), the acid is reduced to 3-trifluoromethylbenzenepropanol at 20°C.
Table 2: Reduction Conditions and Outcomes
| Parameter | Value |
|---|---|
| Reductive Agent | Sodium borohydride (2.5 equiv) |
| Solvent | MTBE/THF (4:1) |
| Reaction Time | 3 hours |
| Yield of Propanol | 89% |
Oxidation to α-Oxo Acid
The secondary alcohol intermediate is oxidized to the α-keto acid using Jones reagent (CrO₃/H₂SO₄) or milder alternatives like TEMPO/NaClO.
Comparative Data :
-
Jones Reagent : Yields 70–75% but generates toxic Cr waste.
Catalytic Oxidation of Propanoic Acid Derivatives
Palladium-Catalyzed Aerobic Oxidation
3-Trifluoromethylbenzenepropanoic acid undergoes dehydrogenation using Pd(OAc)₂ and benzoquinone under O₂ atmosphere. The α-hydrogen is abstracted to form the α-oxo group.
Table 3: Catalytic Oxidation Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Oxidant | O₂ (1 atm) |
| Solvent | Acetic acid |
| Yield | 62–68% |
Electrochemical Oxidation
An electrochemical cell with a Pt anode oxidizes the propanoic acid derivative in acetonitrile/water. Applied potentials of +1.2 V (vs. Ag/AgCl) achieve 60% conversion with minimal side products.
Multi-Step Synthesis from Aromatic Halides
Heck Coupling for Side-Chain Elongation
3-Bromo-5-trifluoromethylbenzene reacts with acrylic acid via a palladium-catalyzed Heck coupling to install the propanoic acid side chain. Subsequent oxidation introduces the α-keto group.
Table 4: Heck Coupling Optimization
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Base | Et₃N |
| Temperature | 80°C |
| Yield of Coupled Product | 73% |
Scientific Research Applications
Pharmaceutical Applications
TFMAPA serves as an important intermediate in the synthesis of several pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs. Notably:
- Synthesis of Trifluoromethyl Drugs : The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs. A review highlighted that many FDA-approved drugs contain this group, indicating its significance in medicinal chemistry .
- Case Study - Drug Development : Research has shown that TFMAPA derivatives exhibit significant biological activity. For instance, compounds derived from TFMAPA have been explored for their potential as anti-inflammatory agents and enzyme inhibitors .
Agrochemical Applications
The compound is also recognized for its role in agrochemicals:
- Intermediate for Agrochemicals : TFMAPA is utilized in the synthesis of active ingredients in pesticides and herbicides. Specifically, it is an important precursor for the production of trifluoxystrobin, a fungicide widely used in agriculture .
- Case Study - Trifluoxystrobin Production : The synthesis of trifluoxystrobin from TFMAPA involves multiple steps that optimize yield and purity, showcasing the compound's utility in developing effective agricultural chemicals .
Material Science Applications
In material science, TFMAPA has been investigated for its potential use in creating advanced materials:
- Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and chemical resistance. Its trifluoromethyl group imparts unique characteristics to polymers, making them suitable for specialized applications .
Mechanism of Action
The mechanism of action of 2-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features of 3-trifluoromethyl-α-oxo-benzenepropanoic acid with five analogs:
Key Comparative Insights
Electronic Effects and Reactivity
- The trifluoromethyl group in the target compound enhances electron withdrawal, making its carboxylic acid more acidic compared to non-fluorinated analogs (e.g., ethyl 3-oxo-3-phenylpropanoate) .
- Nitro (-NO₂) and bromo (-Br) substituents in analogs (CAS 52119-38-7, 1000556-86-4) introduce distinct electronic profiles, with nitro groups further increasing reactivity in electrophilic substitutions .
Solubility and Lipophilicity
- Ester derivatives (e.g., ethyl 3-oxo-3-(3-trifluoromethylphenyl)propanoate) exhibit higher lipophilicity than carboxylic acids, making them preferable in organic solvents for reactions like Claisen condensations .
- The unsubstituted phenyl analogs (e.g., methyl 3-oxo-2-phenylpropanoate) lack polar groups, reducing water solubility but improving compatibility in non-polar media .
Crystallographic and Stability Data
- Crystallographic studies on related compounds (e.g., 3-[4-(trifluoromethyl)phenyl]propanoic acid) reveal O–H⋯O hydrogen-bonded dimers, suggesting similar stabilization in the target compound’s solid state .
- Esters (e.g., ethyl 3-oxo-3-phenylpropanoate) lack hydrogen-bonding donors, resulting in lower melting points compared to carboxylic acids .
Biological Activity
3-Trifluoromethyl-α-oxo-benzenepropanoic acid (CAS: 120658-70-0) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of 3-Trifluoromethyl-α-oxo-benzenepropanoic acid is represented by the following formula:
- Molecular Formula : C₁₀H₇F₃O₃
- Molecular Weight : 232.16 g/mol
- IUPAC Name : 2-oxo-3-(3-(trifluoromethyl)phenyl)propanoic acid
- SMILES Representation : O=C(O)C(=O)CC1=CC=CC(C(F)(F)F)=C1
Physical Properties
| Property | Value |
|---|---|
| Purity | 95% |
| Appearance | White crystalline solid |
| Solubility | Soluble in organic solvents |
3-Trifluoromethyl-α-oxo-benzenepropanoic acid exhibits its biological activity primarily through interactions with various molecular targets, including enzymes and receptors involved in metabolic pathways. Its trifluoromethyl group enhances lipophilicity, allowing for better membrane penetration and interaction with lipid bilayers.
- Enzyme Modulation : The compound has been shown to modulate the activity of certain enzymes, influencing metabolic processes such as fatty acid oxidation and cholesterol metabolism.
- Receptor Interaction : It interacts with G protein-coupled receptors (GPCRs), which play crucial roles in numerous physiological processes.
Pharmacological Effects
Research indicates that 3-Trifluoromethyl-α-oxo-benzenepropanoic acid may possess several pharmacological effects:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound can reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antioxidant Properties : The compound may exhibit antioxidant effects, potentially protecting cells from oxidative stress.
- Potential Anticancer Activity : There is emerging evidence that it may induce apoptosis in certain cancer cell lines.
Study 1: Enzyme Interaction
A study investigated the interaction between 3-Trifluoromethyl-α-oxo-benzenepropanoic acid and fatty acid synthase (FAS), an enzyme critical for lipid synthesis. The results indicated that the compound inhibited FAS activity, leading to reduced lipid accumulation in hepatocytes. This suggests potential applications in treating metabolic disorders like non-alcoholic fatty liver disease (NAFLD).
Study 2: Anti-inflammatory Effects
In a murine model of arthritis, administration of 3-Trifluoromethyl-α-oxo-benzenepropanoic acid resulted in significant reductions in joint swelling and pain. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Study 3: Antioxidant Activity
A cellular study assessed the antioxidant capacity of the compound using a DPPH radical scavenging assay. Results showed that 3-Trifluoromethyl-α-oxo-benzenepropanoic acid effectively scavenged free radicals, suggesting its utility in preventing oxidative damage in various diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-trifluoromethyl-α-oxo-benzenepropanoic acid, and how can intermediates be characterized?
- Methodology : Use Friedel-Crafts acylation with trifluoromethylbenzene derivatives followed by oxidation (e.g., Jones oxidation) to introduce the α-oxo group. Key intermediates like 3-(trifluoromethyl)propanoyl chloride should be purified via distillation under inert atmosphere. Characterize intermediates using -NMR (δ 7.5–8.5 ppm for aromatic protons) and FT-IR (C=O stretch at ~1700 cm) .
- Validation : Cross-reference with single-crystal X-ray diffraction to confirm bond angles and hydrogen-bonding patterns, as demonstrated in related trifluoromethylphenylpropanoic acid structures .
Q. How can purity and stability of this compound be assessed during storage?
- Methodology : Perform accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (40–80% RH). Monitor degradation via HPLC-UV (C18 column, 0.1% TFA in acetonitrile/water) and track the appearance of trifluoroacetic acid (TFA) byproducts using -NMR .
Q. What computational tools predict the physicochemical properties of 3-trifluoromethyl-α-oxo-benzenepropanoic acid?
- Methodology : Use Gaussian 09 with B3LYP/6-31G(d) basis sets to calculate logP (hydrophobicity), polar surface area (PSA), and pKa. Compare results with experimental data from potentiometric titration .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
- Methodology : Design Suzuki-Miyaura coupling experiments with boronic acids bearing electron-donating/withdrawing groups. Analyze regioselectivity via -NMR and DFT calculations (e.g., NBO analysis for charge distribution). Note that the CF group reduces electron density on the benzene ring, favoring meta-substitution .
Q. What strategies resolve contradictions in spectroscopic data for tautomeric forms of α-oxo derivatives?
- Methodology : Employ variable-temperature -NMR (VT-NMR) to observe keto-enol tautomerism. For solid-state analysis, use Raman spectroscopy to detect enol forms (C=C stretch at ~1600 cm) and compare with X-ray crystallography data .
Q. How can molecular docking studies elucidate interactions between this compound and biological targets (e.g., enzymes)?
- Methodology : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2), leveraging the trifluoromethyl group’s hydrophobic interactions. Validate with mutagenesis studies on key residues (e.g., Arg120) and compare IC values from enzyme inhibition assays .
Q. What experimental designs mitigate batch-to-batch variability in scaled-up synthesis?
- Methodology : Implement Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading). Use PAT (Process Analytical Technology) tools like in-situ FT-IR for real-time monitoring of acylation steps .
Data Analysis & Interpretation
Q. How to interpret discrepancies between theoretical and experimental -NMR chemical shifts?
- Methodology : Compare experimental shifts (typically δ -60 to -70 ppm for CF) with GIAO (Gauge-Including Atomic Orbitals) calculations. Adjust for solvent effects (e.g., DMSO vs. CDCl) using COSMO-RS models .
Q. What statistical approaches validate QSAR models for trifluoromethyl-containing compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
